molecular formula C20H18O9 B1250521 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone CAS No. 31297-82-2

1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone

Cat. No. B1250521
CAS RN: 31297-82-2
M. Wt: 402.4 g/mol
InChI Key: LPUCQUKLBVSNAF-UJXPUUNTSA-N
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Description

1-hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone is a monosaccharide derivative that is alizarin substituted by a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It is a beta-D-glucoside, a monosaccharide derivative and a monohydroxyanthraquinone. It derives from an alizarin.

Scientific Research Applications

Cytotoxic Properties

Research has shown that anthraquinone glycosides, which include compounds structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have significant cytotoxic properties. For instance, a fraction containing anthraquinones from Gladiolus segetum demonstrated 82% cytotoxicity against MRC-5 cell lines at a concentration of 1 mg/mL (Abdessemed et al., 2011).

Antioxidant Activity

Anthraquinone glycosides have also been found to exhibit antioxidant properties. For example, certain compounds isolated from Rumex pictus, including 1-hydroxy-3-methyl-9,10-anthraquinone-6-O-β-D-glucopyranoside-8-olate, displayed significant antioxidant activity against DPPH and ABTS+ (El-Kashak et al., 2017).

Photosemiconducting Properties

Organic compounds derived from 9,10-anthraquinone, such as 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, have attracted attention due to their optical and photosemiconducting properties. These compounds have potential applications in the field of electronics and materials science (Mahajan et al., 2002).

Antibacterial Activity

Some derivatives of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, which are structurally related to this compound, have shown antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Nurbayti et al., 2022).

Antitumor Effects

Research has also uncovered the antitumor effects of anthraquinone glycosides. Compounds such as 1-methyl-8-hydroxyl-9,10-anthraquinone-3-O-β-d-(6'-O-cinnamoyl)glucopyranoside have been isolated from natural sources and demonstrated antitumor properties (Zhang et al., 2010).

properties

CAS RN

31297-82-2

Molecular Formula

C20H18O9

Molecular Weight

402.4 g/mol

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C20H18O9/c21-7-12-17(25)18(26)19(27)20(29-12)28-11-6-5-10-13(16(11)24)15(23)9-4-2-1-3-8(9)14(10)22/h1-6,12,17-21,24-27H,7H2/t12-,17-,18+,19-,20-/m1/s1

InChI Key

LPUCQUKLBVSNAF-UJXPUUNTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS RN

31297-82-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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